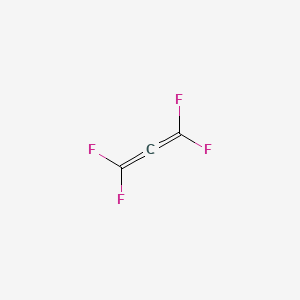

Tetrafluoroallene

カタログ番号 B1614800

CAS番号:

461-68-7

分子量: 112.03 g/mol

InChIキー: PWWKERINVYVSIE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrafluoroallene, also known as 1,2-Propadiene, 1,1,3,3-tetrafluoro-, is a chemical compound with the molecular formula CF . It has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da .

Synthesis Analysis

Tetrafluoroallene can be synthesized through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, which is derived from dibromodifluoromethane and vinylidene fluoride, over activated charcoal . This process results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene .Molecular Structure Analysis

The molecular structure of Tetrafluoroallene was determined by X-ray crystallography . The molecule has an almost linear C=C=C framework, and for tetrafluoroallene, exact linearity is provided by the 222 crystallographic site symmetry . The C=C bond lengths decrease with an increasing number of fluorine substituents .Chemical Reactions Analysis

Tetrafluoroallene has been found to undergo nucleophilic addition reactions with phenols and amines . More detailed information about these reactions can be found in the referenced paper .Physical And Chemical Properties Analysis

Tetrafluoroallene has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da . More detailed physical and chemical properties would require further experimental studies .科学的研究の応用

Co-dimerization and Chemical Reactions

- TFA has been studied for its ability to undergo thermal co-dimerization with other compounds like hexafluorobut-2-yne, forming unique chemical structures such as perfluoro-(1,2-dimethyl-3-methylenecyclobutene) (Banks, Deem, Haszeldine, & Taylor, 1966).

- It also shows reactivity with phenols and amines, leading to the formation of unsaturated ethers and trifluoropropionamides (Ji‐Chang Xiao & Qing‐Yun Chen, 2003).

Synthesis and Structural Studies

- Research has been conducted on developing facile routes to synthesize TFA, including methods involving metallation of certain precursors followed by thermal elimination (Hengyao Lu, Friedrich, & Burton, 1995).

- Studies on the crystal and molecular structures of TFA have been performed using X-ray crystallography, providing insights into its molecular configuration and bond lengths (Luger et al., 2000).

Organometallic Chemistry

- TFA participates in hydrometalation reactions with various transition metal hydride complexes, forming fluoropropenyl complexes and exhibiting interesting chemical behaviors like fluorine migration (Kühnel & Lentz, 2009).

- Its role as a strong π acidic ligand and a precursor for generating complex fluoroorganic ligands has been explored, demonstrating its utility in synthesizing fluorinated compounds (Lentz, 2004).

Photoelectron Spectroscopy

- The photoelectron spectra of TFA have been measured, revealing details about its vertical ionization potentials and the involvement of its molecular vibrations (Thomas & Thompson, 1974).

Coordination Chemistry

- TFA has been used in the synthesis and structural determination of various allene complexes, with studies revealing its increasing acceptor properties when more fluorine substituents are added (Lentz & Willemsen, 1999).

作用機序

将来の方向性

特性

InChI |

InChI=1S/C3F4/c4-2(5)1-3(6)7 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWKERINVYVSIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)=C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196720 |

Source

|

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroallene | |

CAS RN |

461-68-7 |

Source

|

| Record name | Perfluoroallene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Fluciprazine

54340-64-6

![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)

![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)